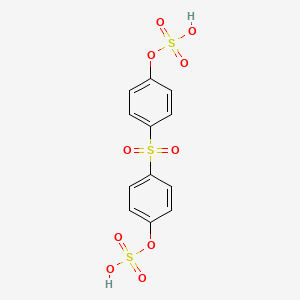
Bisphenol S Disulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol S Disulfate is an organic compound that belongs to the family of bisphenols. It is characterized by the presence of two phenol functional groups attached to a sulfonyl group. This compound is commonly used in the manufacturing of polycarbonate plastics and epoxy resins. It is also known for its role as an endocrine-disrupting chemical, which means it can interfere with the endocrine systems of humans and animals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol S Disulfate typically involves the sulfonation of Bisphenol S. This process can be carried out using various sulfonating agents such as sulfuric acid or chlorosulfonic acid. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors. These reactors are designed to handle the exothermic nature of the sulfonation reaction and to ensure efficient mixing of the reactants. The product is then purified through various separation techniques such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Bisphenol S Disulfate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can result in the formation of sulfide derivatives.
Aplicaciones Científicas De Investigación
Bisphenol S Disulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its effects on endocrine systems and its potential as an endocrine disruptor.
Medicine: Research is being conducted on its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of polycarbonate plastics, epoxy resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which Bisphenol S Disulfate exerts its effects is primarily through its interaction with hormone receptors. It can mimic the action of natural hormones, leading to disruptions in hormone signaling pathways. This can result in various physiological effects, including alterations in reproductive and endocrine functions.
Comparación Con Compuestos Similares
Bisphenol S Disulfate is similar to other bisphenol compounds such as Bisphenol A, Bisphenol F, and Bisphenol AF. it is unique in its structure due to the presence of the sulfonyl group. This structural difference can result in variations in its chemical reactivity and biological effects.
List of Similar Compounds
- Bisphenol A
- Bisphenol F
- Bisphenol AF
- Bisphenol C
- Bisphenol E
Propiedades
Fórmula molecular |
C12H10O10S3 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
[4-(4-sulfooxyphenyl)sulfonylphenyl] hydrogen sulfate |
InChI |
InChI=1S/C12H10O10S3/c13-23(14,11-5-1-9(2-6-11)21-24(15,16)17)12-7-3-10(4-8-12)22-25(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
Clave InChI |
DSWMMCGCTAJRCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OS(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


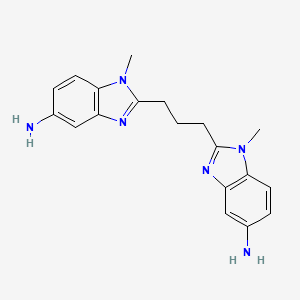
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
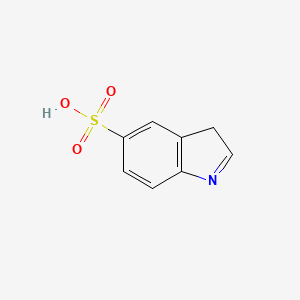
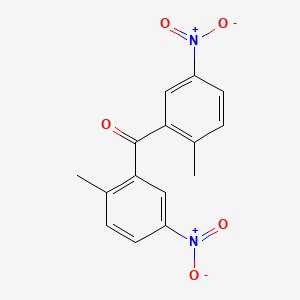
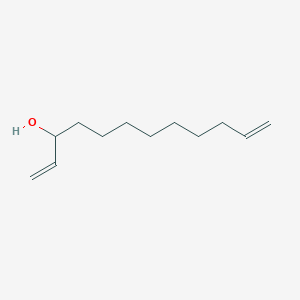
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
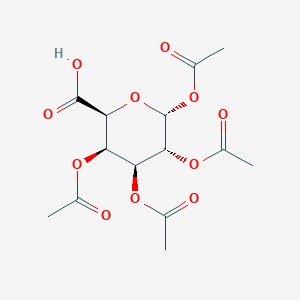

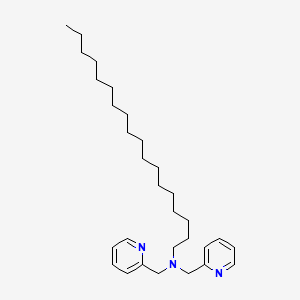
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
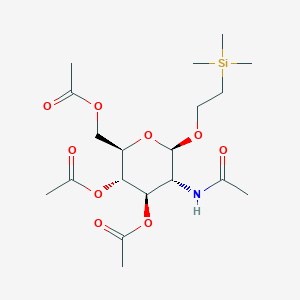
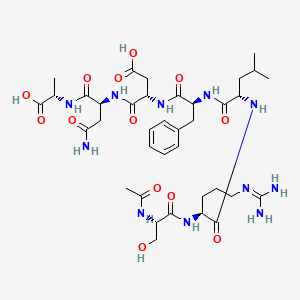
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
